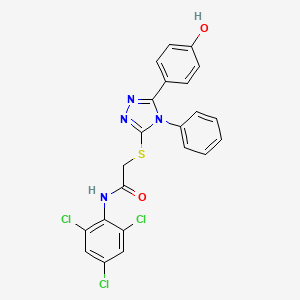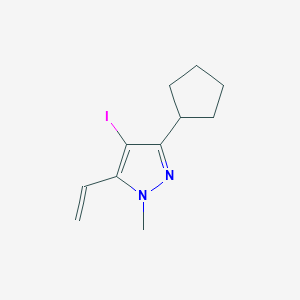
3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a cyclopentyl group, an iodine atom, a methyl group, and a vinyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles . Another approach is the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton under mild conditions with wide group tolerance .
Industrial Production Methods
the general principles of pyrazole synthesis, such as the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes, can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Cyclization Reactions: The vinyl group can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, ammonium hydroxide, organolithium reagents, and transition-metal catalysts. Reaction conditions typically involve mild temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce epoxides or ketones.
Applications De Recherche Scientifique
3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The iodine atom and vinyl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand for transition-metal catalysts, facilitating various catalytic processes. Additionally, its unique structure allows it to interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1H-pyrazole: A simpler pyrazole derivative with a methyl group at the 3-position.
4-Iodopyrazole: A pyrazole derivative with an iodine atom at the 4-position.
3,5-Substituted Pyrazoles: Pyrazoles with various substituents at the 3 and 5 positions, often used in medicinal chemistry.
Uniqueness
3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is unique due to its combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopentyl group, iodine atom, and vinyl group makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H15IN2 |
|---|---|
Poids moléculaire |
302.15 g/mol |
Nom IUPAC |
3-cyclopentyl-5-ethenyl-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C11H15IN2/c1-3-9-10(12)11(13-14(9)2)8-6-4-5-7-8/h3,8H,1,4-7H2,2H3 |
Clé InChI |
KYFCKDHZKNBYII-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C2CCCC2)I)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


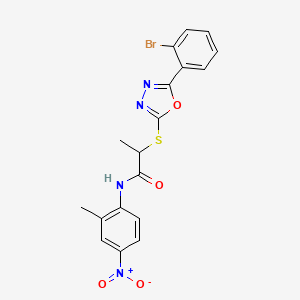
![5-Methylbenzo[d]thiazol-6-amine](/img/structure/B11775743.png)
![2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11775759.png)

![1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone](/img/structure/B11775764.png)
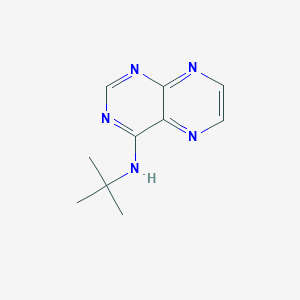
![Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B11775774.png)
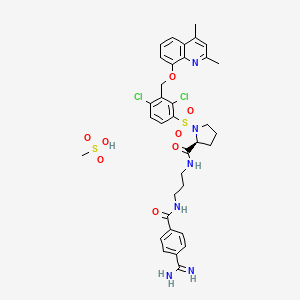
![7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11775780.png)

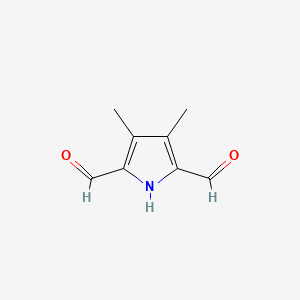
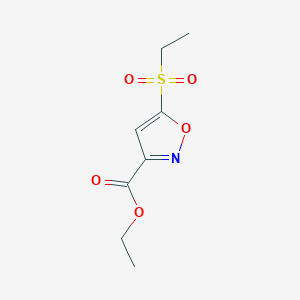
![7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11775816.png)
